2-Methyl-1,3-oxazinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

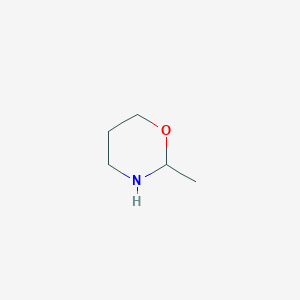

2-Methyl-1,3-oxazinane is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-oxazinane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-aminopropanol with formaldehyde under acidic conditions. This cyclization reaction forms the oxazinane ring. Another method includes the use of isocyanates and oxetanes, where the cyclization is facilitated by a catalyst such as silica-supported perchloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials like 2-methyl-3-aminopropanol and formaldehyde. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-oxazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazinane-2,4-diones.

Reduction: Reduction reactions can convert oxazinane derivatives to their corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products:

Oxidation: Oxazinane-2,4-diones.

Reduction: Amines.

Substitution: Various substituted oxazinanes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1,3-oxazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-oxazinane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its unique ring structure allows it to participate in cyclization and substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1,3-Oxazine: Another six-membered ring compound with similar structural features but different reactivity.

1,3-Oxazolidine: A five-membered ring compound with one oxygen and one nitrogen atom, differing in ring size and reactivity.

1,3-Oxazinanone: A six-membered ring compound with a carbonyl group, showing different chemical properties.

Uniqueness: 2-Methyl-1,3-oxazinane is unique due to its specific ring structure and the presence of a methyl group at the second position. This structural feature influences its reactivity and makes it distinct from other oxazinane derivatives .

Biological Activity

2-Methyl-1,3-oxazinane is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, as well as its mechanisms of action and applications in drug design.

This compound is characterized by its six-membered ring structure that includes one nitrogen and one oxygen atom. Its unique configuration allows it to participate in various chemical reactions, such as oxidation and substitution, which are essential for its biological activities.

Key Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms oxazinane-2,4-diones | Oxazinane derivatives |

| Reduction | Converts to corresponding amines | Amines |

| Substitution | Introduces functional groups into the ring | Various substituted oxazinanes |

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.

Antiviral Properties

In addition to antibacterial effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with viral entry or assembly processes. This positions it as a candidate for further research in antiviral drug development.

Anticancer Activity

The compound has also shown promise in anticancer applications. A study evaluated its cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian carcinoma). The results indicated that this compound could induce cell cycle arrest and apoptosis in cancer cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.4 | Induces G2/M phase arrest |

| A2780 | 18.7 | Inhibits tubulin polymerization |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound can act as a nucleophile or electrophile in biochemical reactions, facilitating the formation of new chemical bonds that disrupt normal cellular functions.

- Nucleophilic Attack : The nitrogen atom in the oxazinane ring can participate in nucleophilic substitution reactions.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

Study on Anticancer Activity

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of oxazinone derivatives related to this compound and evaluated their anticancer properties. The most active compounds were found to inhibit tubulin polymerization effectively, leading to significant cytotoxicity against resistant cancer cell lines .

Antimicrobial Evaluation

Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, with notable efficacy against Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Properties

IUPAC Name |

2-methyl-1,3-oxazinane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-6-3-2-4-7-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQZSTXZXIBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.